6-Methyl-9-phenylnon-6-en-2-one
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Overview
Description
6-Methyl-9-phenylnon-6-en-2-one is an organic compound with the molecular formula C16H22O It is characterized by a non-6-en-2-one backbone with a methyl group at the 6th position and a phenyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-phenylnon-6-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-6-nonene and benzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-phenylnon-6-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Methyl-9-phenylnon-6-en-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-9-phenylnon-6-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-9-phenyl-6-nonanol: This compound differs by having a hydroxyl group instead of a ketone.
6-Methyl-9-phenyl-6-nonanoic acid: This compound has a carboxylic acid group in place of the ketone.
Uniqueness
6-Methyl-9-phenylnon-6-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
917612-30-7 |
---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
6-methyl-9-phenylnon-6-en-2-one |
InChI |
InChI=1S/C16H22O/c1-14(8-6-10-15(2)17)9-7-13-16-11-4-3-5-12-16/h3-5,9,11-12H,6-8,10,13H2,1-2H3 |
InChI Key |
CENOHCOPFQWVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC=CC=C1)CCCC(=O)C |
Origin of Product |
United States |
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